Ethyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the morpholine and amino groups through nucleophilic substitution reactions. The final step usually involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Shares a similar benzoate ester structure but lacks the morpholine and amino groups.
3-Hydroxy-4-methoxyphenylacetic acid: Contains similar methoxy and phenyl groups but differs in the overall structure and functional groups.
Uniqueness
ETHYL 5-[({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H34N2O5 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C29H34N2O5/c1-4-35-29(32)25-18-24(10-11-26(25)31-13-15-34-16-14-31)30-19-23-9-12-27(28(17-23)33-3)36-20-22-7-5-21(2)6-8-22/h5-12,17-18,30H,4,13-16,19-20H2,1-3H3 |
InChI Key |
IZZBWGALZOPUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)N4CCOCC4 |
Origin of Product |
United States |
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